molecular formula C14H10Cl2N2 B1244210 N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide

N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide

Cat. No. B1244210
M. Wt: 277.1 g/mol
InChI Key: IVDUVYRBLGSJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide is an organochlorine compound.

Scientific Research Applications

1. Applications in Synthesis and Material Science

N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide and similar compounds find applications in various fields of synthesis and material science. For instance, compounds with structural similarities have been used in the synthesis of β-lactams through [2 + 2] cycloadditions to ketenes (Palomo et al., 1997). Additionally, they play a role in the formation of coordination polymers, which are of interest in materials science due to their potential applications in catalysis, gas storage, and molecular recognition (Białońska et al., 2010).

2. Biological and Medicinal Research

Compounds structurally related to N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide have been investigated for their biological and medicinal properties. For example, studies have shown the antibacterial properties of certain derivatives, which are important for the development of new antimicrobial agents (Li, 2009). Moreover, these compounds have been evaluated for their potential as anticancer agents, highlighting their significance in pharmaceutical research (Katariya et al., 2021).

3. Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, derivatives of N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide have been used in the degradation of harmful substances like sarin and diethylchlorophosphate, showcasing their potential in environmental remediation (Verma et al., 2013). These compounds also contribute to the development of methods for the detection and analysis of metabolites in biological samples, which is crucial for drug testing and therapeutic monitoring (Lehner et al., 2004).

properties

Product Name

N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide

Molecular Formula

C14H10Cl2N2

Molecular Weight

277.1 g/mol

IUPAC Name

N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide

InChI

InChI=1S/C14H10Cl2N2/c15-12-4-1-3-11(7-12)9-17-10-18-14-6-2-5-13(16)8-14/h1-10H

InChI Key

IVDUVYRBLGSJAO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C=NC=NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NC=NC2=CC(=CC=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide
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N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide
Reactant of Route 3
N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide

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